molecular formula C10H22ClNO2 B2371529 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride CAS No. 2375274-11-4

3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride

Cat. No.: B2371529
CAS No.: 2375274-11-4
M. Wt: 223.74
InChI Key: GJAPBBNZCXCCTJ-UHFFFAOYSA-N
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Description

3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride is a chemical compound with the molecular formula C10H21NO2·HCl. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes an ethyl group, a pentyl group, and a propanoic acid moiety, all linked to an amino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It has hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride typically involves a Michael addition reaction. The process begins with the reaction of n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This intermediate is then subjected to a reaction with formic acid and formaldehyde to yield this compound . The reaction conditions are generally mild, and the process is characterized by high yield and purity, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[Methyl(pentyl)amino]propanoic acid;hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.

    N-Methyl-N-pentyl-β-alanine hydrochloride: Another related compound with similar properties.

Uniqueness

3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry .

Properties

IUPAC Name

3-[ethyl(pentyl)amino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-3-5-6-8-11(4-2)9-7-10(12)13;/h3-9H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAPBBNZCXCCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CC)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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